Isomaltitol
Isomaltitol
Isomaltitol is a glycosyl alditol consisting of alpha-D-glucopyranose and D-glucitol residues joined in sequence by a (1->6)-glycosidic bond. It is an O-acyl carbohydrate and a glycosyl alditol. It derives from a beta-D-glucose and a D-glucitol.
Brand Name:
Vulcanchem
CAS No.:
534-73-6
VCID:
VC0530920
InChI:
InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12-/m0/s1
SMILES:
C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O
Molecular Formula:
C12H24O11
Molecular Weight:
344.31 g/mol
Isomaltitol
CAS No.: 534-73-6
Inhibitors
VCID: VC0530920
Molecular Formula: C12H24O11
Molecular Weight: 344.31 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 534-73-6 |
---|---|
Product Name | Isomaltitol |
Molecular Formula | C12H24O11 |
Molecular Weight | 344.31 g/mol |
IUPAC Name | (2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol |
Standard InChI | InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12-/m0/s1 |
Standard InChIKey | SERLAGPUMNYUCK-YJOKQAJESA-N |
Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O)O)O)O |
SMILES | C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O |
Canonical SMILES | C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O |
Appearance | Solid powder |
Description | Isomaltitol is a glycosyl alditol consisting of alpha-D-glucopyranose and D-glucitol residues joined in sequence by a (1->6)-glycosidic bond. It is an O-acyl carbohydrate and a glycosyl alditol. It derives from a beta-D-glucose and a D-glucitol. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 1,6-sorbitol glucopyranoside isomaltitol |
Reference | 1: Abe K, Kuroda A, Takeshita R. Engineering of Escherichia coli to facilitate efficient utilization of isomaltose and panose in industrial glucose feedstock. Appl Microbiol Biotechnol. 2017 Mar;101(5):2057-2066. doi: 10.1007/s00253-016-8037-z. Epub 2016 Dec 8. PubMed PMID: 27933453; PubMed Central PMCID: PMC5309279. 2: Schröder S, Kröger L, Mattes R, Thiem J. Transglycosylations employing recombinant α- and β-galactosidases and novel donor substrates. Carbohydr Res. 2015 Feb 11;403:157-66. doi: 10.1016/j.carres.2014.05.005. Epub 2014 May 20. PubMed PMID: 24909380. 3: Evaldsson C, Rydén I, Uppugunduri S. Isomaltitol exacerbates neutrophilia but reduces eosinophilia: new insights into the sephadex model of lung inflammation. Int Arch Allergy Immunol. 2011;154(4):286-94. doi: 10.1159/000321820. Epub 2010 Oct 20. PubMed PMID: 20962533. 4: Uppugunduri S, Gautam C. Effects of uridine, isomatitol and 4-thiouridine on in vitro cell adhesion and in vivo effects of 4-thiouridine in a lung inflammation model. Int Immunopharmacol. 2004 Sep;4(9):1241-8. PubMed PMID: 15251120. 5: Cataldi TR, Campa C, Casella IG, Bufo SA. Determination of maltitol, isomaltitol, and lactitol by high-pH anion-exchange chromatography with pulsed amperometric detection. J Agric Food Chem. 1999 Jan;47(1):157-63. PubMed PMID: 10563865. 6: Smits-Van Prooije AE, De Groot AP, Dreef-Van der Meulen HC, Sinkeldam EJ. Chronic toxicity and carcinogenicity study of isomalt in rats and mice. Food Chem Toxicol. 1990 Apr;28(4):243-51. PubMed PMID: 2358250. 7: Rosiers C, Verwaerde F, Dupas H, Bouquelet S. New approach to the metabolism of hydrogenated starch hydrolysate: hydrolysis by the maltase/glucoamylase complex of the rat intestinal mucosa. Ann Nutr Metab. 1985;29(2):76-82. PubMed PMID: 3922278. 8: Ziesenitz SC. Bioavailability of glucose from Palatinit. Z Ernahrungswiss. 1983 Sep;22(3):185-94. PubMed PMID: 6417920. 9: Siebert G, Grupp U, Heinkel K. Studies on isomaltitol. Nutr Metab. 1975;18 Suppl 1:191-6. PubMed PMID: 1165864. 10: Musch K, Siebert G, Schiweck H, Steinle G. [Nutritional physiology of isomaltitol in the rat]. Z Ernahrungswiss Suppl. 1973;15:3-16. German. PubMed PMID: 4518248. 11: Gehring F. [Formation of acids by cariogenically important streptococci from sugars and sugar alcohols with special reference to isomaltitol and isomaltulose]. Z Ernahrungswiss Suppl. 1973;15:16-27. German. PubMed PMID: 4518246. |
PubChem Compound | 94169 |
Last Modified | Nov 11 2021 |
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